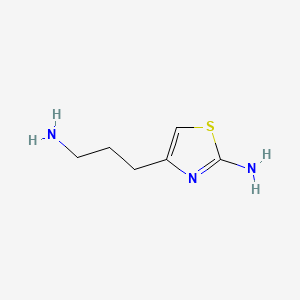

4-(3-氨基丙基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(3-Aminopropyl)-1,3-thiazol-2-amine” is a type of organic compound containing an amine group and a thiazole ring. Amines are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring .

Synthesis Analysis

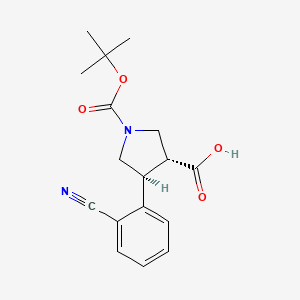

While specific synthesis methods for “4-(3-Aminopropyl)-1,3-thiazol-2-amine” were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . Thiazoles can be synthesized through the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis .Molecular Structure Analysis

The molecular structure of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would likely consist of a thiazole ring attached to a three-carbon chain (propyl) with an amine group at the end. The exact structure would depend on the position of these groups .Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid. Thiazoles can participate in reactions such as S-alkylation, N-alkylation, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would depend on factors such as its exact molecular structure and the presence of any functional groups .科学研究应用

合成和化学反应性

噻唑衍生物,包括 4-(3-氨基丙基)-1,3-噻唑-2-胺,是高反应性和多功能的化合物,用于各种化学合成。Metwally 等人(2004 年)讨论了 2-氨基-4-取代-1,3-噻唑的合成和反应,强调了通过各种方法(包括无废固态程序)获得它们的可能性。这些化合物用于创造许多合成,利用氨基和噻唑环的高反应性来开发具有多种生物活性的复杂 N,S-杂环 (Metwally, Abdel‐Latif, Amer, & Kaupp, 2004)。

缓蚀

4-(3-氨基丙基)-1,3-噻唑-2-胺衍生物的一个重要应用是在缓蚀领域。Kaya 等人(2016 年)对包括 2-氨基-4-(4-氯苯基)-噻唑在内的几种噻唑和噻二唑衍生物进行了量子化学和分子动力学模拟研究,证明了它们在防止铁腐蚀方面的有效性 (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016)。他们的研究提供了对这些化合物在保护金属表面中的潜在工业应用的见解。

材料科学和聚合物

氨基噻唑衍生物也因其在材料科学中的应用而受到研究,特别是在聚合物的改性中以赋予理想的性能。Aly 和 El-Mohdy(2015 年)探索了通过与各种胺化合物(包括 2-氨基噻唑)的缩合反应来改性聚乙烯醇/丙烯酸水凝胶。此改性旨在增强水凝胶的物理和机械性能,并赋予抗菌和抗真菌活性,表明这些改性聚合物在医学应用中的潜力 (Aly & El-Mohdy, 2015)。

生物活性

4-(3-氨基丙基)-1,3-噻唑-2-胺衍生物的化学结构和反应性使这些化合物可用于探索各种生物活性。Khalifa(2018 年)回顾了 2-氨基噻唑衍生物的生物活性,强调了它们在合成具有生物活性的分子中的用途,包括作为抗生素合成中的中间体和作为保护低碳钢的缓蚀剂。这篇综述突出了这些化合物广泛的潜在药物和工业应用 (Khalifa, 2018)。

作用机制

Target of Action

It’s worth noting that aminopropyl-based compounds are known to interact with various cellular targets, including nucleic acids and proteins .

Mode of Action

Due to its structural similarity to other aminopropyl-based compounds, it can be inferred that it may interact with its targets via hydrogen bonding and electrostatic interactions .

Biochemical Pathways

Polyamines, such as spermidine, are involved in various physiological activities in plants like chlorophyll fluorescence yield, stomatal conductance, and electron transport .

Pharmacokinetics

Similar compounds are known to exhibit diverse pharmacokinetic properties, including rapid absorption and elimination .

Result of Action

Related aminopropyl compounds are known to modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .

未来方向

属性

IUPAC Name |

4-(3-aminopropyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXZFXWMILDPTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650837 |

Source

|

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136604-78-9 |

Source

|

| Record name | 2-Amino-4-thiazolepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)